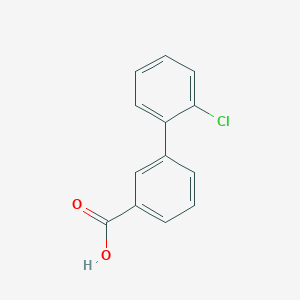

2'-Chlorobiphenyl-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2'-Chlorobiphenyl-3-carboxylic acid often involves carbonylation reactions, where specific positions on the biphenyl ring are substituted, leading to the formation of the target compound. For instance, the carbonylation reaction of 2,3-dichlorobiphenyl can substitute the chlorine atom in position 3, resulting in the formation of 2-chloro-3-phenylbenzoic acid, a closely related compound. This process is influenced by steric interactions and the formation of a stable carboxyl supramolecular synthon, highlighting the importance of reaction conditions and molecular interactions in the synthesis process (Boyarskiy et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds like 2-chloro-3-phenylbenzoic acid is determined through techniques such as single crystal XRD. These analyses reveal the compound's structure, emphasizing the influence of steric interactions between substituents and the role of weak interactions involving the carbonyl oxygen atom and the chlorine atom. These findings are crucial for understanding the molecular geometry and potential reactivity sites of the compound (Boyarskiy et al., 2009).

Chemical Reactions and Properties

Carboxylic acids, including those similar to 2'-Chlorobiphenyl-3-carboxylic acid, exhibit a range of chemical behaviors, acting as reactants in various types of chemical reactions. For example, carboxylic acid additives have been shown to significantly improve yields in certain palladium-catalyzed intramolecular N-arylation reactions. This demonstrates the compound's potential reactivity and the impact of substituents on its chemical behavior (Moon & Stephens, 2013).

Applications De Recherche Scientifique

Methods of Application : The compound is involved in remote C−H arylation reactions, where it acts as a precursor for the creation of cyclic chiral synthons and bioactive molecules .

Results : The reactions have been successful in establishing g-tertiary and a-quaternary stereocenters with high enantiomeric excess, providing access to a wide range of chiral molecules .

Methods of Application : These compounds are studied for their role in the Krebs cycle and as intermediates in the degradation of amino acids, fats, and carbohydrates .

Results : The research has highlighted the importance of carboxylic acids in maintaining cellular metabolism and their presence in various life stages .

Methods of Application : The compound is employed in salification processes to improve solubility, dissolution profiles, and bioavailability of active pharmaceutical ingredients .

Results : The use of carboxylic acid counterions has been shown to enhance the therapeutic efficacy and stability of various medications .

Methods of Application : The acid functions as a surface modifier to promote dispersion and incorporation of metallic nanoparticles into various materials .

Results : This application has led to the development of advanced materials with improved properties for use in nanotechnology and polymer industries .

Methods of Application : Photocatalysts like ZnO-BiOI heterojunctions are used for the photo-abatement of these compounds in water treatment processes .

Results : Studies have shown effective degradation of chlorobiphenyls, reducing their presence and toxicity in the environment .

Methods of Application : Techniques such as LC-MS are used after derivatization of the compound to enhance its detection and quantification .

Results : The analytical methods have been refined to achieve high accuracy and sensitivity in measuring carboxylic acid concentrations in different samples .

Methods of Application : These compounds are involved in esterification reactions to produce esters that contribute to the aroma and taste of various foods .

Results : The synthesized esters have been successfully incorporated into food products, enhancing their flavor profiles and extending shelf life .

Methods of Application : 2’-Chlorobiphenyl-3-carboxylic acid can be polymerized or copolymerized to form polymeric materials, or used as an additive to modify existing polymers .

Results : The application has led to the development of polymers with improved mechanical strength, thermal stability, and chemical resistance .

Methods of Application : It is used to modify the surface of nanoparticles, improving their dispersion in solvents and matrices .

Results : The functionalization has resulted in the production of nanocomposites with superior electrical, thermal, and mechanical properties .

Methods of Application : It is used in condensation reactions, such as Claisen condensations, to build carbon-carbon bonds and introduce functional groups .

Results : These methods have enabled the construction of diverse molecular architectures with high precision and yield .

Methods of Application : It serves as a building block in drug discovery, aiding in the synthesis of biologically active compounds .

Results : Research has shown promising results in the identification of novel drug candidates with potential efficacy against various diseases .

Methods of Application : Advanced techniques like high-performance liquid chromatography (HPLC) are employed after derivatization of the acid for better detection .

Results : The developed methods have demonstrated high sensitivity and specificity in the analysis of carboxylic acids in complex samples .

Methods of Application : The reactions utilize carboxylic acids as starting materials and produce carbon dioxide as the only waste by-product, making them environmentally friendly .

Results : Recent advances have shown the formation of C(sp3)–C(sp2) bonds through these reactions, expanding the toolkit for organic synthesis .

Methods of Application : These methods involve reactions that result in a visible color change or fluorescence, enabling the detection of carboxylic acids .

Results : Such techniques have been developed to provide quick and reliable assessments of carboxylic acid presence in various environments .

Methods of Application : Homolytic decarboxylation of aromatic carboxylic acids has been described as a method for preparing chlorobiphenyls .

Results : This method has enabled the preparation of mono- and dichlorobiphenyls using new phenylating agents .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-chlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEMSZNXYHULJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373886 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chlorobiphenyl-3-carboxylic acid | |

CAS RN |

168619-03-2 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B68087.png)